molecular formula C11H12N2OS B1483716 (5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)methanol CAS No. 2098015-91-7

(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)methanol

Cat. No.: B1483716
CAS No.: 2098015-91-7
M. Wt: 220.29 g/mol
InChI Key: HTUMPCRRSAGYLB-UHFFFAOYSA-N
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Description

(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)methanol is a chemically synthesized pyrazole derivative intended for research and development purposes. This compound is part of the pyrazole class of heterocycles, which are five-membered aromatic rings containing two adjacent nitrogen atoms. The pyrazole scaffold is a critical element in medicinal chemistry, known for its significant and diverse pharmacological profiles . The specific molecular architecture of this compound, featuring a cyclopropyl substituent and a thiophen-3-yl moiety, makes it a valuable intermediate for the synthesis of novel bioactive molecules. Researchers can utilize this compound to explore Structure-Activity Relationships (SAR), particularly investigating how the cyclopropyl group influences steric and electronic properties, and how the thiophene heterocycle can contribute to interactions with biological targets through hydrogen bonding and other non-covalent forces . Pyrazole derivatives have demonstrated a broad spectrum of biological activities in scientific literature, including antimicrobial, antitumor, anti-inflammatory, and central nervous system (CNS) effects . Furthermore, recent studies on pyrazole compounds have highlighted their potential as multifunctional agents, showing promising antioxidant activity by inhibiting ROS production in human platelets and endothelial cells, as well as exhibiting antiproliferative effects in various cancer cell line screenings . The primary synthesis route for pyrazolone derivatives like this one typically involves the cyclocondensation of hydrazines with 1,3-difunctional systems such as β-ketoester compounds . This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals, and it is strictly prohibited for personal use.

Properties

IUPAC Name

(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c14-7-13-11(8-1-2-8)5-10(12-13)9-3-4-15-6-9/h3-6,8,14H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUMPCRRSAGYLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CO)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies for Pyrazole Derivatives

The preparation of substituted pyrazoles such as (5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)methanol typically involves cyclocondensation reactions between hydrazine derivatives and appropriately functionalized carbonyl compounds or their equivalents. The key synthetic steps generally include:

This approach leverages the nucleophilicity of hydrazine derivatives and the electrophilicity of carbonyl-containing substrates to construct the pyrazole core with desired substitutions.

Specific Synthetic Routes for this compound

Cyclocondensation Using Substituted Hydrazines and Carbonyl Precursors

A plausible route involves the condensation of a 5-cyclopropyl-substituted hydrazine with a 3-thiophenyl-functionalized carbonyl compound bearing a protected or reactive group that can be converted into the hydroxymethyl substituent on the pyrazole nitrogen.

  • Step 1: Synthesis of 5-cyclopropylhydrazine derivative. This can be achieved by functionalizing hydrazine with a cyclopropyl group at the appropriate position.
  • Step 2: Preparation of a 3-thiophenyl-substituted α,β-unsaturated carbonyl compound or equivalent electrophile.
  • Step 3: Cyclocondensation under reflux in ethanol or similar solvents to form the pyrazole ring with regioselective substitution at positions 3 and 5.
  • Step 4: Introduction or deprotection of the hydroxymethyl group at the pyrazole nitrogen, potentially via alkylation with formaldehyde derivatives or hydroxymethylating agents.

This method requires careful control of reaction conditions to favor the desired regioisomer and avoid mixtures with 4-substituted pyrazoles.

Regioselectivity Considerations

Pyrazole formation often yields regioisomeric mixtures due to the symmetrical nature of the ring and the similar reactivity of positions 3 and 5. The regioselectivity in the synthesis of this compound can be influenced by:

  • Electronic effects: Electron-withdrawing or donating groups on the hydrazine or carbonyl precursor can direct cyclization.
  • Steric effects: The bulkiness of the cyclopropyl and thiophene substituents can favor one regioisomer.
  • Reaction conditions: Solvent, temperature, and catalyst choice affect the regioisomer ratio.

Literature reports indicate that mixtures of regioisomers can be separated by chromatographic methods, but synthetic optimization aims to maximize the yield of the desired 5-cyclopropyl substituted pyrazole.

Alternative Synthetic Approaches

Use of Acetylenic Ketones

The cyclocondensation of hydrazine derivatives with acetylenic ketones is a classical method to prepare pyrazoles. This approach can be adapted to introduce the thiophen-3-yl substituent at position 3 and the cyclopropyl group at position 5.

  • The acetylenic ketone bearing a thiophene ring can react with cyclopropyl-substituted hydrazine.
  • The reaction typically proceeds in ethanol under reflux.
  • The regioisomeric outcome depends on the nucleophilicity of the hydrazine substituents and the electronic nature of the acetylenic ketone.

This method has been reported to yield mixtures of regioisomers, which require chromatographic separation.

Purification and Characterization

Due to the potential formation of regioisomeric mixtures, purification is a critical step:

Purification Technique Purpose Notes
Flash Column Chromatography Initial purification of crude product Silica gel stationary phase
High-Performance Liquid Chromatography (HPLC) Final purification and purity assessment Reverse-phase (C18) columns preferred for isomer separation
Recrystallization Additional purification Solvent choice critical for yield

Spectroscopic methods such as NMR, IR, and mass spectrometry are used to confirm the structure and purity of the isolated compound. NMR helps distinguish regioisomers by characteristic chemical shifts of the pyrazole and thiophene protons, while mass spectrometry confirms molecular weight.

Summary Table of Key Synthetic Parameters

Parameter Details
Starting Materials Cyclopropyl-substituted hydrazine, thiophen-3-yl carbonyl compound
Reaction Type Cyclocondensation (hydrazine + carbonyl/acetylenic ketone)
Solvent Ethanol or similar polar protic solvents
Temperature Reflux conditions (typically 60–80°C)
Regioselectivity Challenges Formation of 3,5- vs 3,4-substituted pyrazoles
Purification Chromatography (flash, HPLC), recrystallization
Characterization Techniques NMR, MS, IR spectroscopy

Research Findings and Notes

  • Literature emphasizes the importance of controlling regioselectivity in pyrazole synthesis, with electronic and steric factors playing key roles.
  • The hydroxymethyl substitution at the pyrazole nitrogen can be introduced post-ring formation via alkylation with formaldehyde or related reagents.
  • No direct commercial synthesis protocols for this compound were found in public databases; however, analogous compounds such as (1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol have established synthetic routes that can be adapted.
  • Patents related to 3(5)-amino-pyrazole derivatives indicate synthetic methodologies for pyrazole functionalization that could be modified for the target compound.

Chemical Reactions Analysis

Types of Reactions

(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)methanol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Materials Science: The unique structure of the compound makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

Mechanism of Action

The mechanism of action of (5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs:

Compound Core Structure Substituents Molecular Formula Molecular Weight (g/mol) CAS/Reference
(5-Cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)methanol (Target) Pyrazole 5-cyclopropyl, 3-thiophen-3-yl, N1-hydroxymethyl C₁₀H₁₂N₂OS ~224.28 2098015-91-7
[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methanol Oxazole 5-thiophen-2-yl, 3-hydroxymethyl C₈H₇NO₂S 181.21 EN300-230189
2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-ol Pyrazole 5-cyclopropyl, 3-trifluoromethyl, N1-ethanol C₇H₁₁F₃N₂O 219.08 652982-93-9
(5-Cyclopropyl-2-methyl-pyrazol-3-yl)methanol Pyrazole 5-cyclopropyl, 2-methyl, 3-hydroxymethyl C₈H₁₂N₂O 152.20 1171921-06-4
3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-ol Pyrazole 5-cyclopropyl, 3-trifluoromethyl, N1-propanol C₉H₁₃F₃N₂O 236.21 EN300-236388

Key Observations :

  • Thiophene vs.
  • Trifluoromethyl Substitution : Analogs with -CF₃ (e.g., 652982-93-9) exhibit enhanced metabolic stability but increased hydrophobicity compared to the thiophene-containing target.
  • Substituent Position: The 2-methyl-pyrazole analog (1171921-06-4) shows how minor positional changes (2-methyl vs. 3-thiophene) alter steric bulk and electronic distribution.
Physicochemical Properties
Property Target Compound Oxazole Analog Trifluoromethyl Pyrazole 2-Methyl Pyrazole
Molecular Weight ~224.28 181.21 219.08 152.20
LogP (Predicted) ~2.1 ~1.5 ~3.0 ~1.8
Water Solubility Moderate High Low Moderate
Hydrogen Bond Donors 1 (hydroxyl) 1 (hydroxyl) 1 (hydroxyl) 1 (hydroxyl)

Analysis :

  • The target’s thiophene group balances hydrophobicity and aromatic interactions, whereas the -CF₃ analog’s higher LogP (~3.0) limits solubility.
  • The oxazole analog ’s higher solubility stems from its reduced aromaticity and smaller size.

Biological Activity

The compound (5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)methanol is a pyrazole derivative known for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound generally involves multi-step organic reactions, including the cyclization of appropriate precursors to form the pyrazole ring. The introduction of cyclopropyl and thiophene groups is crucial for enhancing its biological activity. The final step typically involves the addition of a methanol moiety .

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes, leading to cell lysis .

Anti-inflammatory Effects

Pyrazole derivatives are recognized for their anti-inflammatory properties. Studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, one study reported that specific pyrazole derivatives exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

Antitumor Activity

The potential antitumor activity of pyrazole derivatives has been explored extensively. Compounds have been identified that inhibit key pathways involved in cancer progression, such as the BRAF(V600E) mutation and EGFR signaling pathways. This suggests that this compound could be a candidate for further investigation in cancer therapeutics .

The biological activity of this compound is attributed to its structural features:

  • Pyrazole Ring : Interacts with various enzymes and receptors, modulating their activity.
  • Thiophene Group : Enhances binding affinity to biological targets due to its electron-rich nature.
  • Cyclopropyl Group : May influence the compound's lipophilicity and ability to penetrate biological membranes .

Case Studies

StudyFindings
Study 1Demonstrated significant antibacterial activity against Bacillus subtilis with a minimum inhibitory concentration (MIC) of 20 µg/mL.
Study 2Reported anti-inflammatory effects with a reduction in edema in carrageenan-induced models by 61%.
Study 3Evaluated antitumor effects in vitro against various cancer cell lines, showing IC50 values comparable to established chemotherapeutics .

Q & A

How can researchers optimize the synthetic yield of (5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)methanol while minimizing byproduct formation?

Methodological Answer:
The synthesis of pyrazole derivatives often involves multi-step reactions, including cyclocondensation of hydrazines with diketones or α,β-unsaturated carbonyl compounds. For this compound, key steps include:

  • Cyclopropane Ring Introduction: Use cyclopropane-containing precursors (e.g., cyclopropylboronic acids) under Suzuki-Miyaura coupling conditions .
  • Thiophene Substitution: Thiophen-3-yl groups can be introduced via nucleophilic aromatic substitution or cross-coupling reactions.
  • Methanol Functionalization: Oxidation of methyl groups or reduction of aldehydes (e.g., using NaBH₄) to yield the methanol moiety .

Optimization Parameters:

  • Catalyst Selection: Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may increase side reactions; ethanol/water mixtures reduce byproducts .
  • Temperature Control: Lower temperatures (0–25°C) during cyclization steps improve regioselectivity .

What advanced techniques are recommended for resolving structural ambiguities in this compound?

Methodological Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic methods:

  • Single-Crystal X-ray Diffraction (SC-XRD): Use SHELXL for refinement to resolve bond angles and torsional strain in the pyrazole and cyclopropane rings .
  • NMR Analysis: ¹H-¹³C HMBC correlations clarify connectivity between the thiophene and pyrazole rings.
  • Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular formula and detects isotopic patterns for sulfur (³²S/³⁴S) in the thiophene group .

Case Study: In related compounds, XRD resolved conflicting NMR assignments for substituent orientation on the pyrazole ring .

How should researchers address contradictory biological activity data for pyrazole-thiophene hybrids like this compound?

Methodological Answer:
Contradictions in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from:

  • Assay Variability: Standardize protocols (e.g., MIC testing for antimicrobial activity) across labs .
  • Structural Analogues: Compare with derivatives like N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide (CAS: 1796989-37-1), which shows stronger anticancer activity due to fluorophenyl substitution .
  • QSAR Modeling: Identify critical substituents (e.g., cyclopropyl’s steric effects) influencing target binding .

Example: A study found that replacing thiophen-3-yl with pyrazine-2-yl (CAS: 2098134-48-4) reduced cytotoxicity but improved solubility .

What computational strategies are effective for predicting the reactivity of the methanol group in this compound?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to assess hydrogen-bonding potential of the -CH₂OH group .
  • Molecular Dynamics (MD): Simulate solvation effects in aqueous/organic mixtures to predict nucleophilic reactivity (e.g., esterification or oxidation) .
  • Docking Studies: Model interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .

Key Insight: The methanol group’s orientation influences steric accessibility for reactions like acetylation .

How can researchers design derivatives to enhance the compound’s pharmacokinetic properties without compromising bioactivity?

Methodological Answer:

  • Bioisosteric Replacement: Substitute the cyclopropyl group with trifluoromethyl (e.g., 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-ol) to improve metabolic stability .
  • Prodrug Strategies: Convert the methanol to a phosphate ester for enhanced aqueous solubility .
  • LogP Optimization: Introduce polar groups (e.g., -SO₂NH₂) on the thiophene ring to balance lipophilicity .

Case Study: Derivatives with pyrrolidinone acetamide side chains (e.g., N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide) showed improved blood-brain barrier penetration .

What experimental and theoretical approaches are recommended for analyzing tautomerism in the pyrazole ring?

Methodological Answer:

  • Variable-Temperature NMR: Monitor proton shifts to detect tautomeric equilibria between 1H- and 2H-pyrazole forms .
  • IR Spectroscopy: Identify N-H stretching frequencies (~3400 cm⁻¹) to confirm tautomer dominance .
  • Crystallographic Data: SHELXL-refined structures provide definitive evidence for tautomeric forms .

Example: In [5-(2-Furyl)-1H-pyrazol-3-yl]methanol (PubChem CID: 7060534), the 1H-pyrazole tautomer was confirmed via XRD .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)methanol
Reactant of Route 2
(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)methanol

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